

Technical Support Center: Interpreting Unexpected Results with PF-06835919

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Compound of Interest		
Compound Name:	PF-06835919	
Cat. No.:	B610014	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with **PF-06835919**, a potent ketohexokinase (KHK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observed an increase in liver glycogen and hepatomegaly in our animal models treated with **PF-06835919**, which was unexpected. What could be the underlying mechanism?

A1: This is a documented outcome that highlights a key difference between pharmacological inhibition and genetic knockdown of ketohexokinase (KHK). While **PF-06835919** potently inhibits KHK, it can lead to the accumulation of fructose-1-phosphate (F1P), a toxic metabolite. [1] This F1P buildup can, in turn, promote glycogen accumulation and lead to hepatomegaly.[1] This contrasts with KHK knockdown, which prevents hepatic fructolysis more completely without causing F1P accumulation.[1] Some evidence also suggests that **PF-06835919** may have off-target effects on triokinase (TKFC), which is involved in the downstream metabolism of F1P, potentially contributing to its accumulation.[1][2]

Q2: Our in vitro experiments show that **PF-06835919** is inducing the expression of cytochrome P450 3A4 (CYP3A4). Is this a known effect?

A2: Yes, in vitro studies using human primary hepatocytes have demonstrated that **PF-06835919** can act as an inducer of CYP3A4 in a concentration-dependent manner.[3] This has



been confirmed in clinical studies where **PF-06835919** was shown to induce CYP3A metabolism.[3] This is a critical consideration for in vivo studies involving co-administration of other drugs that are CYP3A4 substrates, as it could lead to altered pharmacokinetics and efficacy of the co-administered drug.

Q3: We are not observing the expected reduction in markers of non-alcoholic steatohepatitis (NASH) in our preclinical model, despite seeing a reduction in liver fat. Why might this be?

A3: While **PF-06835919** has been shown to reduce whole liver fat in clinical trials of patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, its development for NASH was discontinued by Pfizer.[4][5] This suggests that the reduction in steatosis (liver fat) may not be sufficient to resolve the more advanced features of NASH, such as inflammation and fibrosis, in all contexts. The divergent effects of KHK inhibition versus knockdown on hepatic metabolism, such as the potential for F1P accumulation and impaired glucose tolerance with the inhibitor, might contribute to this discrepancy.[1]

Q4: In our in vivo study, some animals treated with **PF-06835919** are showing elevated blood glucose levels. Is this a reported side effect?

A4: Clinical trials with **PF-06835919** have reported instances of high blood sugar (hyperglycemia) as a treatment-emergent adverse event.[4] Although in some studies the difference compared to placebo was not statistically significant, it is a potential side effect to monitor.[4] The mechanism for this is not fully elucidated but could be related to the complex metabolic changes induced by KHK inhibition, including the potential for impaired glucose tolerance observed in some preclinical models.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected KHK inhibition in cell-based assays.



Possible Cause	Troubleshooting Step	
Compound Solubility Issues	PF-06835919 is soluble in DMSO.[6] Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment.	
Incorrect Assay Conditions	The inhibitory activity of PF-06835919 is potent, with IC50 values of 8.4 nM for KHK-C and 66 nM for KHK-A.[6] Verify that your assay conditions (enzyme concentration, substrate concentration, ATP concentration) are optimized for detecting inhibition in this range.	
Cell Permeability	While PF-06835919 has high passive permeability in vitro, its uptake into cells can be influenced by transporters like OAT2 and OATP1B1.[3][7] If working with a cell line that has low expression of these transporters, this could limit the intracellular concentration of the inhibitor.	

Issue 2: Discrepancy between in vitro and in vivo results.



Possible Cause	Troubleshooting Step	
CYP3A4 Induction	As mentioned in the FAQs, PF-06835919 is a CYP3A4 inducer.[3] In vivo, this can lead to increased metabolism of co-administered drugs or even itself, potentially reducing its efficacy compared to in vitro predictions.	
Metabolic Consequences of KHK Inhibition	The accumulation of F1P and subsequent effects on glycogen metabolism and glucose tolerance are in vivo phenomena that may not be fully recapitulated in simple in vitro models. [1] Consider measuring these parameters in your in vivo studies to get a more complete picture of the metabolic effects.	
Pharmacokinetics	PF-06835919 has low clearance and a low volume of distribution in preclinical species.[7] Ensure your dosing regimen is appropriate to achieve and maintain the target exposure levels.	

Quantitative Data Summary

Table 1: In Vitro Potency of PF-06835919

Target	IC50 (nM)
Ketohexokinase C (KHK-C)	8.4[6]
Ketohexokinase A (KHK-A)	66[6]

Table 2: Summary of Phase 2a Clinical Trial Results in NAFLD and Type 2 Diabetes



Endpoint	Placebo	PF-06835919 (150 mg)	PF-06835919 (300 mg)
% Change in Whole Liver Fat	-5.26%	-17.05%	-19.13%[8]
Change in HbA1c	-0.09%	-0.17%	-0.34%[4]
Treatment-Emergent Adverse Events	40.7%	45.5%	32.7%[8]

Experimental Protocols

Protocol 1: General KHK Inhibition Assay

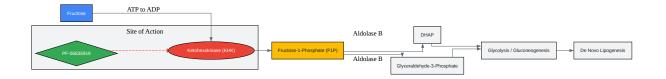
This is a generalized protocol based on common kinase assay principles.

- Prepare Reagents:
 - Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
 - Recombinant human KHK-C or KHK-A enzyme.
 - D-Fructose substrate.
 - o ATP.
 - PF-06835919 serial dilutions in DMSO.
 - Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system.
- Assay Procedure:
 - \circ Add 5 μ L of assay buffer to all wells of a 384-well plate.
 - Add 0.5 μL of PF-06835919 dilutions or DMSO vehicle control.
 - Add 5 μL of KHK enzyme solution.



- Incubate for 15 minutes at room temperature.
- \circ Initiate the reaction by adding 10 µL of a mix of fructose and ATP.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the remaining ATP by adding 20 μL of Kinase-Glo® reagent.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of PF-06835919 relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

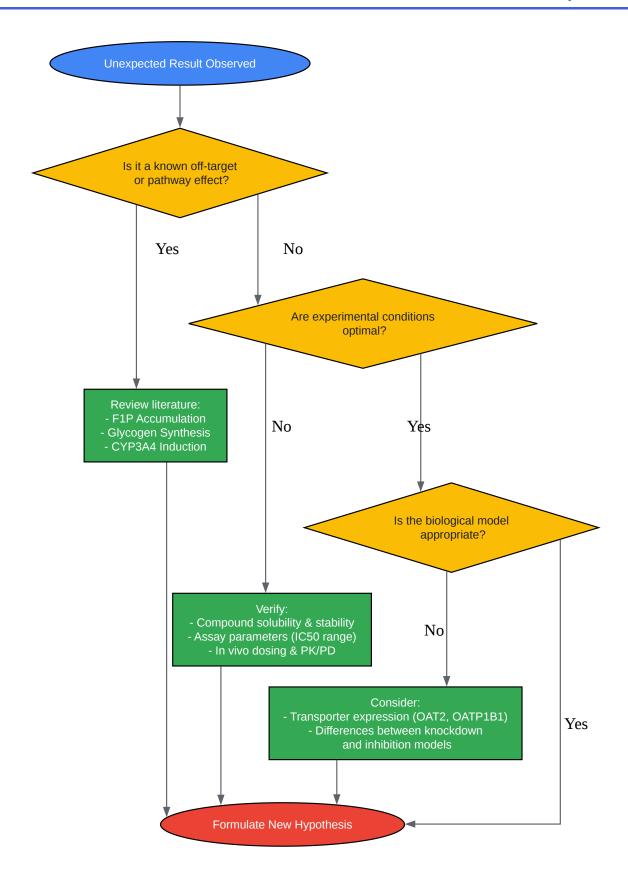
Visualizations



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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on KHK.





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Caption: A logical workflow for troubleshooting unexpected results with PF-06835919.



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